molecular formula C11H12F3NO4S B6182101 7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid CAS No. 2613387-65-6

7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid

Cat. No.: B6182101
CAS No.: 2613387-65-6
M. Wt: 311.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole typically involves the following steps:

  • Starting Material: The synthesis begins with an indole derivative as the starting material.

  • Functionalization: The indole ring is functionalized with a methanesulfonyl group at the 7-position.

  • Reduction: The indole derivative is then reduced to form the 2,3-dihydro-1H-indole structure.

  • Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is added to the compound to stabilize it.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

7-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It may be used in the development of new pharmaceuticals due to its bioactive properties.

  • Industry: The compound can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde

  • Indole-3-acetic acid

  • 7-Methanesulfonyl-1H-indole

Uniqueness: 7-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the trifluoroacetic acid moiety. These features contribute to its distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

2613387-65-6

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.